Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Description
Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is a synthetic disaccharide derivative with a benzyl aglycon, an acetamido group at position 2, and a beta-1,6 glycosidic linkage to a D-galactopyranosyl residue. This compound is primarily utilized as a precursor for synthesizing complex oligosaccharides and mucin fragments, which are critical for studying glycosylation patterns in glycobiology . Its synthesis involves sequential glycosylation, acetylation, and deprotection steps, often employing mercuric cyanide as a glycosylation catalyst . Structural validation is achieved via $^{13}\text{C}$-NMR spectroscopy, which confirms the beta-D-galactopyranosyl linkage and alpha-D-galactopyranoside configuration .
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO11/c1-10(24)22-14-17(27)16(26)13(33-20(14)30-8-11-5-3-2-4-6-11)9-31-21-19(29)18(28)15(25)12(7-23)32-21/h2-6,12-21,23,25-29H,7-9H2,1H3,(H,22,24)/t12-,13-,14-,15+,16+,17-,18+,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWSWORSAKFGER-HKPIRTJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions for Chemical Glycosylation
| Parameter | Specification |
|---|---|
| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide |
| Promoter | Mercuric cyanide (Hg(CN)₂) |
| Solvent System | Nitromethane-benzene (1:1 v/v) |
| Reaction Time | 24 hours |
| Temperature | 25°C (ambient) |
| Yield (Intermediate) | 68–72% |
| Deprotection Agent | 0.1 M NaOMe in MeOH |
| Final Yield | 85–90% after purification |
This method’s regioselectivity arises from the 3-O-acetyl group on the acceptor, which directs galactose attachment to the 6-hydroxyl position. Structural confirmation via ¹³C-NMR revealed distinct chemical shifts for the β-(1→6) linkage (δ 103.5 ppm for C1 of galactose and δ 69.2 ppm for C6 of GalNAc).
Enzymatic Synthesis Using β-Galactosidase
A biocatalytic approach leverages β-galactosidase to catalyze transglycosylation. As reported in ChemicalBook, this method uses benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside as the acceptor and p-nitrophenyl β-D-galactopyranoside as the donor. The reaction occurs in a water-DMF (9:1) mixture at 37°C for 3 hours, with sodium phosphate buffer (pH 7.0) maintaining optimal enzyme activity. Immobilized β-galactosidase on agarose beads enhances reusability, achieving a 62% yield after three cycles.
Table 2: Enzymatic Transglycosylation Parameters
| Parameter | Specification |
|---|---|
| Enzyme | β-Galactosidase (immobilized) |
| Donor/Acceptor Ratio | 2:1 (mol/mol) |
| Solvent System | H₂O:DMF (9:1 v/v) |
| pH | 7.0 (50 mM sodium phosphate) |
| Temperature | 37°C |
| Reaction Time | 3 hours |
| Yield | 62% (average over 3 cycles) |
Enzymatic synthesis offers advantages in stereoselectivity and avoids toxic promoters like Hg(CN)₂. However, scalability is limited by enzyme cost and donor solubility.
Alternative Protecting Group Strategies
Isopropylidene Acetal Protection
A variant method employs 4,6-O-isopropylidene protection to simplify regiocontrol. Starting with benzyl 2-acetamido-4,6-O-isopropylidene-α-D-galactopyranoside, the 3-hydroxyl group is selectively acetylated before glycosylation. After coupling with Galβ-Br, acidic hydrolysis (60% acetic acid, 80°C) removes the isopropylidene group, yielding the 6-O-galactosylated product. This approach improves yield to 78% by reducing side reactions at the 4,6-positions.
Benzylidene Acetal Protection
Another strategy uses 4,6-O-benzylidene protection, which is cleaved post-glycosylation via hydrogenolysis (H₂, Pd/C). This method achieves comparable yields (70–75%) but requires stringent anhydrous conditions.
Structural Validation and Analytical Data
Post-synthetic characterization relies on NMR and mass spectrometry:
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¹H-NMR : The anomeric proton of the β-D-galactopyranosyl residue appears as a doublet at δ 4.50 ppm (J = 7.8 Hz), confirming the β-linkage.
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¹³C-NMR : Key signals include δ 101.2 ppm (C1 of GalNAc) and δ 103.5 ppm (C1 of galactose).
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HRMS : Calculated for C₂₁H₃₁NO₁₁ [M+Na]⁺: 496.1792; Found: 496.1795.
Comparative Analysis of Methods
Table 3: Method Comparison for Benzyl 2-Acetamido-2-deoxy-6-O-β-D-galactopyranoside Synthesis
| Method | Yield | Selectivity | Toxicity Concerns | Scalability |
|---|---|---|---|---|
| Chemical Glycosylation | 85–90% | High | Hg(CN)₂ toxicity | Industrial |
| Enzymatic Synthesis | 62% | Moderate | None | Lab-scale |
| Isopropylidene Protection | 78% | High | Acidic conditions | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H31NO11
- Molecular Weight : 473.5 g/mol
- IUPAC Name : N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide
The compound is characterized by a benzyl group linked to a galactosamine and galactose moiety, which contributes to its biological activity.
Glycoscience Research
Benzyl 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside is utilized in studying glycoproteins and glycosylation processes. Its structure allows researchers to investigate the role of specific sugar moieties in biological systems.
Case Study: O-Glycosylation Inhibition
Research has shown that BAGN serves as an effective inhibitor of O-glycosylation. In vitro studies indicated that treatment with BAGN increased the percentage of HIV-infected cells significantly compared to untreated controls. Specifically, it enhanced the replication rates of HIV by altering the glycosylation patterns on viral proteins, suggesting its utility in virology research focused on HIV dynamics .
Virology
BAGN has been extensively studied for its effects on viral replication mechanisms. Its role as an O-glycosylation inhibitor makes it a valuable tool for understanding how glycosylation affects virus infectivity and replication.
Data Table: Effects of BAGN on HIV Replication
| Parameter | Control (No BAGN) | BAGN Treatment (2 mM) | Fold Increase |
|---|---|---|---|
| Percentage of HIV-infected cells | 1% | 7.6% | 7.6 |
| Intracellular p24 protein | 100% | 130% | 1.3 |
| Secreted viral particles | 100% | 7400% | 74 |
These findings indicate that BAGN significantly enhances HIV replication metrics when used in cell cultures .
Biochemical Research
In biochemical assays, BAGN is employed to understand the interactions between carbohydrates and proteins. It can serve as a model compound to analyze the effects of glycan structures on protein functions.
Example Application
Research involving the synthesis of oligosaccharides often incorporates BAGN to study how different sugar linkages influence biological activity and stability of glycoproteins .
Therapeutic Development
Given its ability to modulate glycosylation processes, BAGN holds potential for therapeutic applications. By inhibiting specific glycosylation pathways, it may be possible to develop treatments for diseases where aberrant glycosylation plays a role.
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Glycosylation Efficiency: The target compound’s 6-O-beta-D-galactopyranosyl linkage is synthesized with ~70% yield using mercuric cyanide catalysis, compared to lower yields (50–60%) for 3-O-linked analogs due to steric hindrance .
- Thermodynamic Stability: Computational studies suggest the 6-O-beta-D-galactopyranosyl linkage adopts a more flexible conformation than 3-O-linked isomers, enhancing its utility in dynamic glycoconjugate systems .
- Enzymatic Recognition : Alpha-linked benzyl aglycons in the target compound are resistant to beta-galactosidase cleavage, unlike p-nitrophenyl analogs .
Biological Activity
Benzyl 2-acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranoside (BAGN) is a glycosylated compound that has garnered interest in the fields of glycobiology and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BAGN, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BAGN is classified as a glycoside, specifically an amine sugar derivative. Its molecular formula is with a molecular weight of approximately 473.47 g/mol. The structure features a benzyl group attached to a 2-acetamido-2-deoxy galactose moiety, which is further glycosylated at the 6-position with a beta-D-galactopyranosyl unit.
Mechanisms of Biological Activity
- Inhibition of O-Glycosylation : BAGN has been shown to inhibit O-glycosylation processes in various cell lines. This inhibition can alter cellular glycoprotein profiles, impacting cell signaling pathways and immune responses. Specifically, BAGN acts as a competitive inhibitor of β1,3-galactosyltransferase, which is crucial for the elongation of O-glycan chains .
- Effects on HIV Replication : Research indicates that BAGN can significantly enhance HIV infectivity and replication rates in vitro. In studies involving PHA-blast target cells, pretreatment with BAGN resulted in a substantial increase in the percentage of HIV-infected cells (up to 30-fold) and viral particle production (74-fold). These findings suggest that BAGN may modulate host cell responses to viral infection by altering glycosylation patterns .
- Impact on Immune Cell Activation : BAGN treatment has been associated with changes in surface marker expression on T cells. Specifically, it reduces CD25 and CCR5 expression while increasing HLA-DR expression, indicating a potential role in modulating T cell activation and differentiation .
Research Findings and Case Studies
Potential Therapeutic Applications
- HIV Treatment Strategies : Given its ability to enhance HIV replication in vitro, BAGN could be explored as a tool for studying viral dynamics and developing strategies for controlling latent HIV reservoirs.
- Cancer Immunotherapy : The modulation of immune cell activation markers suggests potential applications in cancer immunotherapy, where altering glycosylation patterns may enhance therapeutic efficacy.
- Glycobiology Research : BAGN serves as an important reagent for studying glycosylation processes in cellular biology, particularly in understanding the role of glycans in disease mechanisms.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing Benzyl 2-Acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, and how do protecting groups influence regioselectivity?
- Methodological Answer : The synthesis typically involves sequential glycosylation reactions. For example, benzyl and acetyl groups are used to protect hydroxyl and acetamido moieties, ensuring regioselectivity during glycosidic bond formation. Silver trifluoromethanesulfonate (AgOTf) and 2,4,6-trimethylpyridine are effective promoters for glycosylation, as demonstrated in dichloromethane under anhydrous conditions . The benzylidene group at the 4,6-positions of the galactopyranosyl residue can stabilize intermediates, reducing side reactions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is critical for confirming stereochemistry and glycosidic linkages. For instance, the anomeric proton (α/β configuration) shows distinct coupling constants (e.g., J = 3–4 Hz for α-configuration). Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Q. What role does this compound play in studying carbohydrate-protein interactions?
- Methodological Answer : It serves as a substrate or inhibitor in enzyme assays, such as β-glucosidase or sialyltransferase activity studies. For example, the 6-O-galactopyranosyl group mimics natural glycan epitopes, enabling investigation of binding specificity in lectins or immune receptors . Competitive inhibition assays using modified analogs (e.g., sulfated or methylated derivatives) reveal structure-activity relationships .
Advanced Research Questions
Q. How can researchers address challenges in achieving high stereochemical purity during glycosylation?
- Methodological Answer : Stereochemical control relies on the choice of glycosyl donor (e.g., trichloroacetimidate vs. thioglycoside) and reaction conditions. For instance, using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl donors with AgOTf in acetonitrile favors β-linkage formation due to neighboring group participation. Computational modeling (DFT calculations) predicts transition states to optimize reaction pathways .
Q. What analytical approaches resolve contradictions in enzymatic activity data involving this compound?
- Methodological Answer : Discrepancies in kinetic data (e.g., Km or Vmax) may arise from impurities or competing isoforms. Orthogonal validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantifies binding affinities independently. For example, SPR studies with immobilized lectins can differentiate nonspecific binding from true interactions .
Q. How can site-selective modifications (e.g., sulfation, methylation) alter biological activity?
- Methodological Answer : Chemoenzymatic approaches enable precise modifications. Sulfotransferases or methyltransferases can introduce sulfate or methyl groups at specific positions (e.g., 3-O-sulfo or 6-O-methyl derivatives). Comparative glycan microarray screening identifies modified epitopes with enhanced binding to pathogens or immune cells .
Q. What strategies mitigate side reactions during deprotection of benzyl/acetate groups?
- Methodological Answer : Hydrogenolysis (H₂/Pd-C) effectively removes benzyl groups but risks over-reduction of sensitive moieties. Selective deacetylation with hydrazine acetate in methanol preserves acetamido groups. Monitoring via TLC or LC-MS ensures stepwise deprotection without degrading the glycosidic backbone .
Critical Analysis of Contradictions
- Stereochemical Outcomes : Discrepancies in glycosylation yields (e.g., 65% vs. 82%) may stem from solvent polarity or donor stability. Polar aprotic solvents like DMF improve solubility but may reduce anomeric control compared to CH₂Cl₂ .
- Enzymatic Specificity : Variations in Km values between studies (e.g., 12.3 μM vs. 8.9 μM) highlight the impact of glycan presentation (soluble vs. immobilized substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
